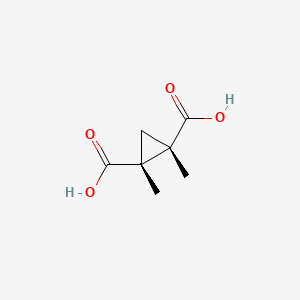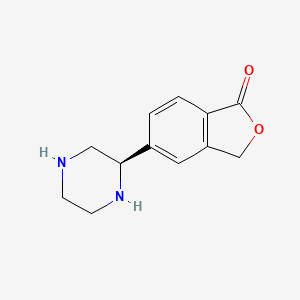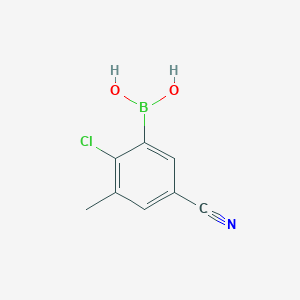
(2-Chloro-5-cyano-3-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-cyano-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BClNO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-5-cyano-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-cyano-3-methylphenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-5-cyano-3-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
(2-Chloro-5-cyano-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of boron-containing drugs and as a tool in biochemical research.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-cyano-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
- (3-Chloro-5-pyridyl)boronic acid
- (2-Chloro-3-cyano-5-methylphenyl)boronic acid
Comparison: (2-Chloro-5-cyano-3-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in coupling reactions. Compared to similar compounds, it offers unique advantages in terms of reaction conditions and product yield .
Propiedades
Fórmula molecular |
C8H7BClNO2 |
|---|---|
Peso molecular |
195.41 g/mol |
Nombre IUPAC |
(2-chloro-5-cyano-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BClNO2/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-3,12-13H,1H3 |
Clave InChI |
NRVCUHGRHCNOHL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1Cl)C)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
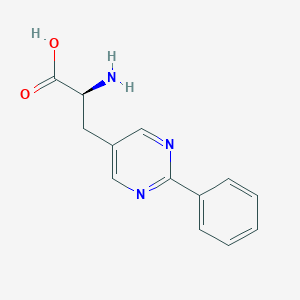
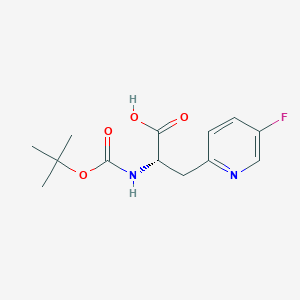
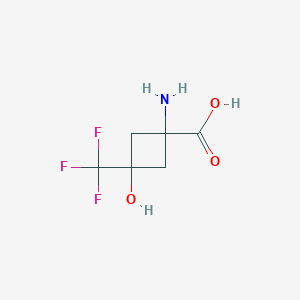

![3-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15226045.png)

![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
